methyl (1S,15R,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
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Overview
Description
18-Methylaminocoronaridine is a synthetic derivative of ibogaine, developed by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemist Martin E. Kuehne from the University of Vermont . This compound is known for its potential anti-addiction properties and has been studied for its effects on various receptors in the brain.
Preparation Methods
The synthesis of 18-Methylaminocoronaridine involves several steps, starting from ibogaine or its derivatives. The synthetic route typically includes the following steps:
Starting Material: Ibogaine or a related compound.
Methylation: Introduction of a methyl group to the nitrogen atom.
Cyclization: Formation of the coronaridine structure through cyclization reactions.
Purification: The final product is purified using chromatographic techniques.
Chemical Reactions Analysis
18-Methylaminocoronaridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound for studying synthetic routes and reaction mechanisms.
Biology: Investigated for its effects on nicotinic acetylcholine receptors and other neurotransmitter systems.
Industry: Potential applications in the pharmaceutical industry for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 18-Methylaminocoronaridine involves its interaction with various molecular targets:
Nicotinic Acetylcholine Receptors: The compound acts as an antagonist, blocking the receptors and reducing the effects of nicotine.
Neurotransmitter Systems: It affects other neurotransmitter systems, including dopamine and serotonin pathways, which are involved in addiction and mood regulation.
Comparison with Similar Compounds
18-Methylaminocoronaridine is compared with other similar compounds, such as:
18-Methoxycoronaridine: Another derivative of ibogaine with similar anti-addiction properties but different receptor affinities.
Coronaridine: The parent compound from which 18-Methylaminocoronaridine is derived.
Ibogaine: The natural alkaloid with psychoactive properties, from which these derivatives are synthesized.
The uniqueness of 18-Methylaminocoronaridine lies in its specific receptor interactions and its potential for reducing drug self-administration without the psychoactive effects associated with ibogaine.
Properties
CAS No. |
1807784-35-5 |
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Molecular Formula |
C22H29N3O2 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
methyl (1S,15R,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C22H29N3O2/c1-23-9-7-15-11-14-12-22(21(26)27-2)19-17(8-10-25(13-14)20(15)22)16-5-3-4-6-18(16)24-19/h3-6,14-15,20,23-24H,7-13H2,1-2H3/t14-,15+,20+,22-/m1/s1 |
InChI Key |
YKMOJVPLIUXEIP-SVBQBFEESA-N |
Isomeric SMILES |
CNCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Canonical SMILES |
CNCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Origin of Product |
United States |
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